molecular formula C20H21N3O B8352333 1,3-Dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one CAS No. 93591-97-0

1,3-Dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one

Cat. No.: B8352333
CAS No.: 93591-97-0
M. Wt: 319.4 g/mol
InChI Key: QIJMFWQPPHVNGE-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

93591-97-0

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

5-phenyl-1-piperidin-4-yl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C20H21N3O/c24-19-14-22-20(15-6-2-1-3-7-15)17-8-4-5-9-18(17)23(19)16-10-12-21-13-11-16/h1-9,16,21H,10-14H2

InChI Key

QIJMFWQPPHVNGE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 100 mg (0.26 mmol) of the above product 12, 0.5 ml of methyl sulfide and 0.5 ml of methanesulfonic acid is heated at 70° C. for 5 hours. The reaction mixture is mixed with ice, basified with potassium carbonate and extracted with methylene chloride. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to give 73 mg of 1,3-dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one 13 as powders. The yield is 90%.
Name
above product 12
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1 g (2.6 mmol) of 12 in 1.1 ml (2.6×5 mmol) of tetrahydrothiophene is added 2 ml of methanesulfonic acid, and the mixture is heated at 110° C. (bath temperature) for 50 minutes. The reaction mixture is poured into ice water and shaken with ether. The aqueous layer is besified with aqueous potassium carbonate and extracted with methylene chloride. The methylene chloride layer is concentrated, and the residue is dissolved in 1 ml of methanol and mixed with 0.27 ml of 48% hydrobromic acid. The resultant crystals are recrystallized from methylene chloride-methanol to give 881 mg of 13 as crystals melting at 281°-283° C. (dec.). The yield is 86%.
Name
12
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
86%

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